molecular formula C16H18N2O4S B2763217 1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097941-13-2

1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2763217
CAS No.: 2097941-13-2
M. Wt: 334.39
InChI Key: STOGVGNTNPFLHQ-CMDGGOBGSA-N
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Description

1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines an azetidine ring, a pyrrolidine-2,5-dione moiety, and a phenylethenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino acids.

    Introduction of the Phenylethenesulfonyl Group: This step often involves the reaction of the azetidine intermediate with phenylethenesulfonyl chloride under basic conditions to form the sulfonylated azetidine.

    Attachment of the Pyrrolidine-2,5-dione Moiety: The final step involves the coupling of the sulfonylated azetidine with a pyrrolidine-2,5-dione derivative, typically through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The phenylethenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The phenylethenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine and pyrrolidine-2,5-dione moieties may also contribute to the compound’s overall bioactivity by stabilizing the molecule and facilitating its binding to targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their substituents and overall structure.

    Pyrrolidine-2,5-dione derivatives: These compounds have the pyrrolidine-2,5-dione moiety but lack the azetidine ring and phenylethenesulfonyl group.

Uniqueness

1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the azetidine ring and the phenylethenesulfonyl group makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-15-6-7-16(20)18(15)12-14-10-17(11-14)23(21,22)9-8-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOGVGNTNPFLHQ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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